molecular formula C8H10BrNZn B14889474 2-(N,N-Dimethylamino)phenylZinc bromide

2-(N,N-Dimethylamino)phenylZinc bromide

Cat. No.: B14889474
M. Wt: 265.5 g/mol
InChI Key: MFKUCCFNUOPHCY-UHFFFAOYSA-M
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Description

2-(N,N-Dimethylamino)phenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(N,N-Dimethylamino)phenylzinc bromide can be synthesized through the reaction of 2-(N,N-Dimethylamino)phenyl bromide with zinc powder in the presence of a suitable solvent such as THF. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:

  • Dissolution of 2-(N,N-Dimethylamino)phenyl bromide in THF.
  • Addition of zinc powder to the solution.
  • Stirring the mixture under an inert atmosphere until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N,N-Dimethylamino)phenylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form corresponding phenyl derivatives.

    Reduction: It can participate in reduction reactions to yield different products.

Common Reagents and Conditions

    Electrophiles: Alkyl halides, acyl chlorides, and epoxides are common electrophiles used in reactions with this compound.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.

    Catalysts: Palladium or nickel catalysts are often used to facilitate cross-coupling reactions.

Major Products

The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(N,N-Dimethylamino)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying biological processes.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(N,N-Dimethylamino)phenylzinc bromide exerts its effects involves the formation of carbon-zinc bonds, which act as nucleophiles in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N,N-Dimethylamino)phenylmagnesium bromide
  • 2-(N,N-Dimethylamino)phenyl lithium
  • 2-(N,N-Dimethylamino)phenyl boronic acid

Uniqueness

Compared to similar compounds, 2-(N,N-Dimethylamino)phenylzinc bromide offers unique reactivity and selectivity in cross-coupling reactions. Its stability in THF and compatibility with various catalysts make it a preferred choice for many synthetic applications.

Properties

Molecular Formula

C8H10BrNZn

Molecular Weight

265.5 g/mol

IUPAC Name

bromozinc(1+);N,N-dimethylaniline

InChI

InChI=1S/C8H10N.BrH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h3-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

MFKUCCFNUOPHCY-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=CC=[C-]1.[Zn+]Br

Origin of Product

United States

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